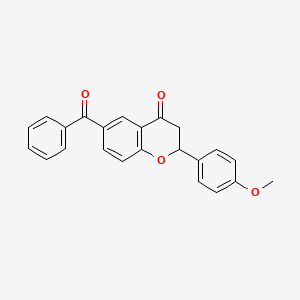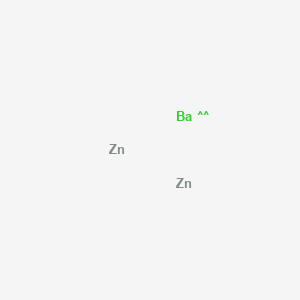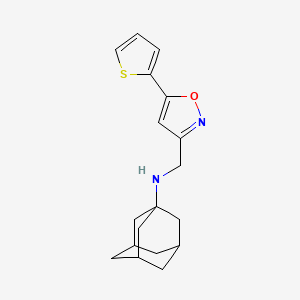
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is a compound that features a unique combination of an adamantane core and a thiophene-substituted isoxazole ring. This structure imparts the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
Attachment of the Thiophene Group: The thiophene group is introduced through a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Coupling with Adamantane: The final step involves coupling the thiophene-substituted isoxazole with an adamantane derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization using ethyl acetate .
化学反応の分析
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Halogenated adamantane derivatives.
科学的研究の応用
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological processes, making the compound effective against certain pathogens and cancer cells .
類似化合物との比較
Similar Compounds
- 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophenyl)]
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is unique due to its combination of an adamantane core with a thiophene-substituted isoxazole ring. This structure imparts the compound with enhanced stability and biological activity compared to other similar compounds. The adamantane core provides rigidity and resistance to metabolic degradation, while the thiophene and isoxazole rings contribute to its biological activity .
特性
分子式 |
C18H22N2OS |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C18H22N2OS/c1-2-17(22-3-1)16-7-15(20-21-16)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,19H,4-6,8-11H2 |
InChIキー |
PBZWFIHUWUZQDJ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NOC(=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


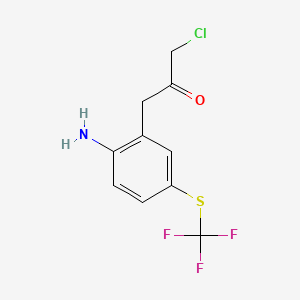
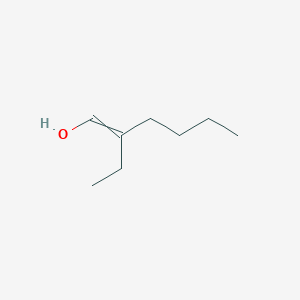

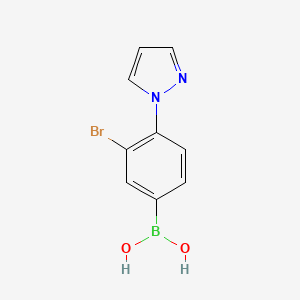
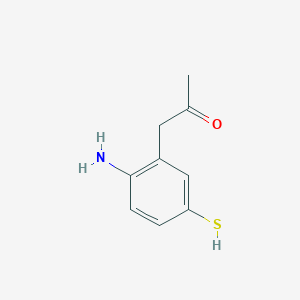
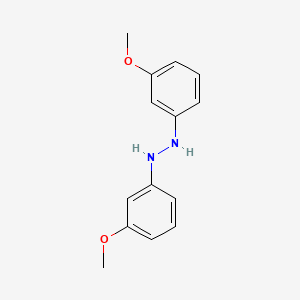


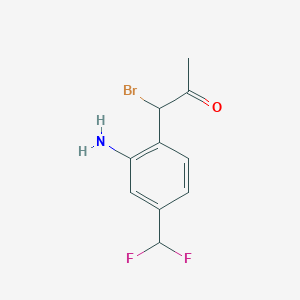


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
